molecular formula C20H18FNO2 B12730399 Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-89-7

Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B12730399
CAS No.: 138112-89-7
M. Wt: 323.4 g/mol
InChI Key: PVFWJCVIZFFTTG-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a heterocyclic organic compound with the molecular formula C24H26FN3O2. It is known for its complex structure, which includes a benzamide core substituted with a 4-fluoro group and an ethyl chain linked to a 7-methoxy-1-naphthalenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This binding can lead to changes in cellular signaling pathways, resulting in various physiological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its combination of a 4-fluoro group, an ethyl chain, and a 7-methoxy-1-naphthalenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

CAS No.

138112-89-7

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

4-fluoro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H18FNO2/c1-24-18-10-7-14-3-2-4-15(19(14)13-18)11-12-22-20(23)16-5-8-17(21)9-6-16/h2-10,13H,11-12H2,1H3,(H,22,23)

InChI Key

PVFWJCVIZFFTTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=C(C=C3)F)C=C1

Origin of Product

United States

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